molecular formula C3H5NO2 B3391778 N-Oxetan-3-ylidenehydroxylamine CAS No. 22214-13-7

N-Oxetan-3-ylidenehydroxylamine

Cat. No.: B3391778
CAS No.: 22214-13-7
M. Wt: 87.08 g/mol
InChI Key: HRTZAWWDEKUQSN-UHFFFAOYSA-N
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Description

N-Oxetan-3-ylidenehydroxylamine: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound features an oxetane ring, which is a four-membered cyclic ether, and a hydroxylamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Oxetan-3-ylidenehydroxylamine typically involves the cyclization of appropriate precursors. One common method starts with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol. This intermediate is then treated with hydroxylamine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-Oxetan-3-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction of the oxime group can yield corresponding amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

    Oxidation: Peroxy acids such as peroxytrifluoroacetic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro and dinitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

N-Oxetan-3-ylidenehydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of energetic materials and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-Oxetan-3-ylidenehydroxylamine involves its interaction with various molecular targets. The oxetane ring’s strain and the hydroxylamine group’s reactivity allow it to participate in multiple biochemical pathways. It can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes and receptors. These interactions can modulate biological activities such as enzyme inhibition or activation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

    Oxetan-3-one: Another oxetane derivative with different functional groups.

    3-Nitrooxetane: A nitro-substituted oxetane with distinct reactivity.

    3-Aminooxetane: An amino-substituted oxetane with unique biological properties

Uniqueness: N-Oxetan-3-ylidenehydroxylamine stands out due to its combination of an oxetane ring and a hydroxylamine group, which imparts unique chemical and biological properties. This combination allows it to participate in diverse chemical reactions and exhibit potential biological activities that are not commonly found in other oxetane derivatives .

Properties

IUPAC Name

N-(oxetan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTZAWWDEKUQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704068
Record name N-Oxetan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22214-13-7
Record name N-Oxetan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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